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lithium phthalocyanine

Cat. No.: B1166556
CAS No.: 111716-29-1
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Description

Overview of Phthalocyanine (B1677752) Macrocycles in Contemporary Research

Phthalocyanines (Pcs) are a class of intensely colored, aromatic macrocyclic compounds that are structurally similar to porphyrins. dergipark.org.tr The fundamental structure consists of four isoindole units linked by nitrogen atoms, creating a planar 18π-electron conjugated system that imparts exceptional stability. dergipark.org.trjchemrev.com This robust molecular framework can accommodate over 70 different elements within its central cavity, forming metal phthalocyanines (MPcs) with a wide array of tunable properties. dergipark.org.trjchemrev.com

The versatility of phthalocyanines is a primary driver of their extensive use in contemporary research. The ability to modify their structure through peripheral substitutions or by changing the central metal ion allows for the fine-tuning of their electronic, optical, and magnetic characteristics. jchemrev.com These tailored properties have enabled their application in a diverse range of fields, including:

Electronics: As active components in organic thin-film transistors (OTFTs) and organic solar cells. jchemrev.comacs.org

Optics: In non-linear optical materials and as dyes in laser printers and recordable discs. jchemrev.comnih.gov

Medicine: As photosensitizers in the photodynamic therapy of cancer, due to their strong absorption in the red region of the visible spectrum. jchemrev.comresearchgate.net

Sensing: As the active material in chemical sensors. jchemrev.com

Their inherent semiconductor properties, coupled with their chemical and thermal stability, make phthalocyanines a cornerstone of molecular materials research. acs.orgnih.gov

Defining Characteristics of Lithium Phthalocyanine as a Molecular Radical Compound

This compound (LiPc) distinguishes itself within the broader phthalocyanine family as one of the first recognized intrinsic molecular semiconductors. nih.govacs.org It is a π-electron neutral radical, meaning it possesses an unpaired electron in its delocalized π-system, giving it a spin of S = 1/2. nih.gov This radical nature is fundamental to its unique electrical and magnetic properties. LiPc is typically derived from the reduction of its parent compound, dilithium (B8592608) phthalocyanine (Li₂Pc). nih.gov

A key feature of LiPc is its ability to exist in several distinct crystalline polymorphs, most notably the α, β, and x (or γ) phases. nih.govnih.gov These polymorphs exhibit different molecular packing and, consequently, distinct physical properties. nih.govrsc.org The crystal structure of the radical complex consists of nearly planar Li(pc•−) molecules stacked metal-over-metal, with a characteristic Li-Li spacing of 3.245(2) Å. nii.ac.jprsc.org This stacking facilitates interaction between the π-systems of adjacent molecules.

The magnetic and electronic properties are highly dependent on the crystalline phase, as summarized in the table below.

Propertyα-LiPcβ-LiPcγ-LiPc (x-phase)
Magnetic Behavior FerromagneticAntiferromagneticParamagnetic
Oxygen Sensitivity InsensitiveInsensitiveSensitive
EPR Linewidth 1.0–1.5 G0.8–1.0 G~0.01–0.6 G (broadens with O₂)

Data compiled from multiple sources. nih.govrsc.org

The most notable characteristic of the γ-phase is the sensitivity of its Electron Paramagnetic Resonance (EPR) signal to molecular oxygen. nih.govnih.govrsc.org In the absence of oxygen, γ-LiPc displays an extremely narrow EPR linewidth. nih.gov This linewidth broadens linearly as a function of the partial pressure of oxygen, making it an exceptionally sensitive and accurate probe for oximetry. nih.gov

Evolution of Research Perspectives on this compound Systems

The scientific investigation of phthalocyanines began with their accidental synthesis in the early 20th century, with their complex structure being fully elucidated between the 1930s and 1950s. dergipark.org.trchimia.ch Early on, dithis compound was recognized as a valuable and labile intermediate for the synthesis of other metal phthalocyanines through metathetical reactions. chimia.ch

The initial research focus on this compound itself was driven by its status as one of the first intrinsic molecular semiconductors. nih.govacs.org Studies from this period concentrated on understanding its fundamental synthesis, crystal structure, and magnetic properties. nii.ac.jprsc.org A significant paradigm shift occurred with the discovery that the γ-polymorph of LiPc possessed a unique sensitivity to molecular oxygen. nih.govnih.gov This finding redirected research efforts towards exploring its potential as a sensor.

This led to the development of LiPc as a highly effective probe for EPR oximetry, with demonstrated applications for measuring oxygen tension in viable biological systems. nih.gov More recent research has expanded its scope further into advanced materials science, employing LiPc as the active n-type semiconductor in organic field-effect transistors (OFETs). oup.com Concurrently, its precursor, dithis compound (Li₂Pc), is being investigated as a promising single-ion transport interfacial layer to enhance the performance of all-solid-state lithium batteries. chemrxiv.org The stability of the various crystalline phases remains an active area of investigation, with recent studies indicating that the crucial γ-phase may transform into the α-phase at temperatures above 95 °C, a lower threshold than previously believed. nih.govrsc.org

Properties

CAS No.

111716-29-1

Molecular Formula

C8H14O3

Synonyms

Lithium, (29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)-, (sp-4-1)-

Origin of Product

United States

Synthetic Methodologies and Controlled Material Architectures of Lithium Phthalocyanine

Solution-Phase Synthesis Approaches

Solution-phase synthesis represents a foundational method for producing lithium phthalocyanine (B1677752), typically by constructing the phthalocyanine macrocycle around a lithium ion template from smaller precursor molecules.

Precursor Chemistry and Reaction Pathways

The most prevalent solution-phase synthesis of lithium phthalocyanine involves the cyclotetramerization of phthalonitrile (B49051) or its derivatives. This reaction sees four phthalonitrile units converge around lithium ions to form the stable 18-π electron macrocycle. The common pathway begins with the reaction of phthalonitrile with a lithium source, often metallic lithium or a lithium alkoxide, in a high-boiling point alcohol.

A key intermediate in this process is dilithium (B8592608) phthalocyanine (Li₂Pc), where two lithium cations are incorporated into the macrocycle. This species is soluble in several organic solvents, making it a versatile precursor for other metallophthalocyanines through transmetalation reactions. acs.org The formation of the radical LiPc from phthalonitrile can also be achieved using a refluxing solution of lithium pentoxide. google.com Alternative precursors for the general synthesis of phthalocyanines, which can be adapted for LiPc, include phthalic anhydride, phthalimide, and 1,3-diiminoisoindoline. google.comaip.org These reactions typically require a nitrogen source, such as urea, when using precursors like phthalic anhydride. google.com The fundamental reaction using phthalonitrile is the cyclization in the presence of a lithium alkoxide, which first yields the dilithium complex (Li₂Pc). cambridge.org

PrecursorReagent(s)Key Intermediate/ProductReference(s)
PhthalonitrileMetallic Lithium, High-boiling alcohol (e.g., 1-pentanol, n-hexanol)Dithis compound (Li₂Pc) cambridge.org
PhthalonitrileLithium Alkoxide (e.g., Lithium 1-pentanolate)Dithis compound (Li₂Pc) aip.org
Phthalic AnhydrideLithium Salt, UreaThis compound google.com
1,3-DiiminoisoindolineLithium SaltThis compound aip.org

Optimization Strategies for Reaction Yield and Selectivity

Optimizing the synthesis of this compound is critical for achieving high yields and purity. Reaction conditions such as temperature, solvent choice, and the use of catalytic bases play a significant role. High-boiling point solvents like 1-pentanol, n-hexanol, or 1-octanol (B28484) are frequently used because the high temperatures (often >150°C) facilitate the cyclotetramerization reaction. cambridge.orgCurrent time information in Tiranë, AL.

The use of a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can catalyze the reaction, leading to improved yields. Current time information in Tiranë, AL. Research has shown that reacting lithium metal with long-chain primary alcohols, such as 1-octanol, can significantly improve the reaction yield to over 65% for some substituted phthalocyanines. Current time information in Tiranë, AL. The choice of the lithium source is also crucial; pre-formed lithium alkoxides are effective, but direct reaction with lithium metal in an alcohol solvent is a common and efficient method. cambridge.orgacs.org For substituted phthalocyanines, the choice of precursor can be tailored to enhance solubility and prevent aggregation, which in turn can improve reaction efficiency.

Electrochemical Synthesis Techniques

Electrochemical methods offer a high degree of control over the synthesis of this compound, allowing for the direct formation of microcrystals and thin films with specific properties. This approach typically involves the oxidation of the soluble dithis compound (Li₂Pc) precursor.

Potentiostatic Control in Microcrystal and Thin Film Formation

The electrochemical synthesis of LiPc is achieved by the controlled potential oxidation (potentiostatic) of a solution of its precursor, Li₂Pc. acs.orggamry.com In this process, a constant potential is applied to a working electrode submerged in an electrolyte solution containing dissolved Li₂Pc. The oxidation of Li₂Pc to the neutral, radical LiPc causes it to become insoluble in the solvent, leading to its deposition onto the electrode surface as microcrystals or a thin film. acs.orgcambridge.org

The applied potential is a critical parameter that directly influences the resulting crystal structure (phase) of the deposited LiPc. acs.orgacs.org Studies have demonstrated that different crystalline polymorphs (such as the α, β, and x-forms) can be selectively formed by tuning the deposition potential. acs.orgrsc.org For example, deposition at potentials of +0.1 V and +0.2 V (vs. Ag/AgCl) tends to form the β-phase, while potentials of +0.4 V and +0.7 V exclusively yield the oxygen-sensitive x-form. acs.orgacs.org This level of control is crucial for applications like electron paramagnetic resonance (EPR) oximetry, where specific phases of LiPc exhibit different sensitivities to oxygen. acs.orgacs.org The growth of the film follows a nucleation pathway, which can be studied using techniques like chronoamperometry. acs.orgacs.org

Deposition Potential (vs. Ag/AgCl)Predominant LiPc PhaseKey CharacteristicReference(s)
+0.1 V, +0.2 Vβ-formInsensitive to molecular oxygen acs.orgacs.org
+0.4 Vx-formOxygen-sensitive acs.orgacs.org
+0.7 Vx-formOxygen-sensitive acs.orgacs.org

Influence of Electrolyte Composition on Product Morphology

The composition of the electrolyte solution, particularly the solvent, has a significant impact on the morphology of the electrochemically deposited LiPc. cambridge.org Solvents like acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO) are commonly used due to their ability to dissolve the Li₂Pc precursor and support the electrochemical process. mdpi.comnih.gov

The choice of solvent affects the nucleation and growth of the crystals on the electrode. For instance, thin films grown in acetonitrile with a thickness greater than 1 μm have been observed to consist of unidirectionally oriented, needle-shaped crystallites. cambridge.org The interaction between the solvent, the supporting electrolyte (like tetrabutylammonium (B224687) perchlorate, though not always required), and the electrode surface can alter the diffusion of the reactant and the kinetics of crystal growth, leading to variations in film compactness, crystal size, and orientation. cambridge.orguni-stuttgart.de The morphology, in turn, influences the material's magnetic and electronic properties. rsc.org

Thin Film Deposition and Growth Methodologies

Beyond direct electrochemical synthesis, several other techniques are employed to create controlled thin films of this compound, which are essential for electronic and optoelectronic devices.

Methods for depositing thin films of phthalocyanines, including LiPc, range from physical vapor deposition to solution-based approaches. nih.gov

Physical Vapor Deposition (PVD): This technique involves heating solid LiPc in a high vacuum environment until it sublimes. The vapor then condenses onto a cooler substrate, forming a thin film. aip.orgnih.gov PVD allows for the creation of highly uniform and pure films. The morphology and crystallinity of the film can be controlled by parameters such as the substrate temperature during deposition. aip.org This method has been used to prepare oriented LiPc thin films on substrates like cleaved mica. aip.org

Electrochemical Deposition: As detailed in Section 2.2, this is a primary method for forming LiPc thin films directly onto a conductive substrate like indium tin oxide (ITO). cambridge.orgrsc.org It offers precise control over film thickness and crystal phase through electrochemical parameters. cambridge.orgrsc.org

Langmuir-Blodgett (LB) Technique: This solution-based method involves spreading a solution of a soluble phthalocyanine precursor onto a liquid subphase (typically water). For LiPc, a solution of dithis compound in an organic solvent can be applied to an aqueous surface. The Li₂Pc hydrolyzes at the water's surface, forming an insoluble monolayer of metal-free or this compound. google.com A substrate is then passed vertically through this layer, transferring the organized monolayer onto its surface. This process can be repeated to build up multilayered films. researchgate.net

Spin Coating: While more common for soluble, substituted phthalocyanines, spin coating can be used if a suitable solution of a LiPc precursor is available. The solution is dropped onto a spinning substrate, and centrifugal force spreads it into a thin, uniform layer as the solvent evaporates. nih.govmdpi.com

The choice of deposition method is dictated by the desired film characteristics, such as thickness, uniformity, crystallinity, and orientation, which are critical for the performance of the final device.

Techniques for Controlled Crystalline Film Fabrication

The creation of ordered, crystalline thin films of LiPc is achievable through several specialized techniques. The choice of method influences the film's microstructure, morphology, and physical properties. squarespace.com Key approaches include electrochemical deposition, physical vapor deposition (PVD), and various solution-processing techniques. squarespace.comresearchgate.net

Electrochemical deposition is a highly reliable and reproducible method for producing LiPc films. researchgate.net This technique involves the electrochemical synthesis from a precursor, such as dithis compound (Li₂Pc), dissolved in a suitable solvent like acetonitrile. nih.gov The process can be performed using cyclic voltammetry in a three-electrode cell, allowing for the controlled growth of a LiPc film on an electrode surface. nih.gov

General methods like PVD and solution processing are also applicable to phthalocyanines. squarespace.com PVD encompasses techniques where the material is vaporized in a vacuum and deposited onto a substrate, offering high purity and control over thickness. Solution processing, which includes methods like drop casting and spin coating, involves dissolving the compound and depositing the solution onto a substrate. squarespace.com However, controlling crystallinity in solution-based methods can be challenging due to the rapid nature of nucleation and solvent evaporation. squarespace.com

Table 1: Comparison of Crystalline Film Fabrication Techniques for Phthalocyanines

Technique Description Advantages Disadvantages Citations
Electrochemical Deposition Film growth on an electrode surface via an electrochemical reaction from a precursor solution. High reliability and reproducibility; allows for phase control through deposition potential. Limited to conductive substrates; requires specific electrochemical setup. researchgate.net, nih.gov
Physical Vapor Deposition (PVD) Deposition of a vaporized form of the material onto a substrate in a vacuum environment. Produces high-purity films; excellent control over film thickness and uniformity. Requires high vacuum equipment; can be a high-energy process. squarespace.com
Solution Processing (e.g., Drop Casting) Deposition of droplets of a solution containing the material onto a substrate, followed by solvent evaporation. Simple, low-cost, and scalable lab technique. Difficult to precisely control film morphology and crystallinity due to rapid nucleation. squarespace.com

Polymorphic Phase Control in Thin Film Architectures

This compound is known to exhibit polymorphism, meaning it can crystallize into multiple distinct structures, most notably the α, β, and x (also referred to as γ) forms. nih.gov These polymorphs possess different physical properties, and controlling their formation is critical. The x-form is particularly significant as it is sensitive to oxygen, unlike the α and β phases which are insensitive. researchgate.netnih.gov

Electrochemical methods offer a direct route to control this polymorphism. Research demonstrates that the deposition potential during electrochemical synthesis is a critical parameter for phase selection. researchgate.net For instance, when depositing LiPc from a Li₂Pc solution, applying potentials of +0.4 V and +0.7 V (versus an Ag/AgCl reference electrode) leads to the exclusive formation of the oxygen-sensitive x-form. researchgate.net Conversely, deposition at lower potentials, such as +0.1 V and +0.2 V, results in a higher fraction of the oxygen-insensitive β-form. researchgate.net

Temperature is another crucial factor. The γ-phase has been observed to be unstable at elevated temperatures; it slowly transforms into the α-phase at temperatures at and above 95 °C. nih.gov This thermal instability must be considered during processing and for the material's final application. General strategies for controlling polymorphism in organic semiconductor films also include varying the substrate temperature and deposition rate during fabrication. squarespace.comnih.gov

Table 2: Polymorphic Phases of this compound and Control Parameters

Polymorph Key Property Formation Conditions Citations
x-form (γ-phase) Sensitive to molecular oxygen. Electrochemical deposition at higher potentials (e.g., +0.4 V, +0.7 V vs. Ag/AgCl). Main phase in films deposited at room temperature. researchgate.net, nih.gov, aip.org
β-form Insensitive to molecular oxygen. Electrochemical deposition at lower potentials (e.g., +0.1 V, +0.2 V vs. Ag/AgCl). researchgate.net
α-form Insensitive to molecular oxygen. Can be formed via thermal transformation of the γ-phase at temperatures ≥ 95 °C. nih.gov

Nanostructure Engineering of this compound

Beyond thin films, the engineering of LiPc into specific nanostructures like nanocrystals and nanotubes opens up new functionalities. This requires specialized synthetic approaches that can control growth at the nanoscale.

Formation Mechanisms of Nanocrystals

The fabrication of LiPc nanocrystals is reliably achieved through electrochemical methods. researchgate.netnih.gov The process, often termed electrocrystallization, starts with a precursor like dithis compound in a solution. nih.gov Detailed studies of the electrochemical deposition of LiPc reveal that its formation follows a distinct nucleation and growth pathway. researchgate.net

The mechanism is characterized by instantaneous nucleation, where stable crystal nuclei form immediately upon applying the electrochemical potential. researchgate.net This initial step is followed by a three-dimensional growth process, the rate of which is controlled by the diffusion of the reactant molecules from the bulk solution to the surface of the growing crystal. researchgate.net This understanding allows for the production of micro- and nanocrystalline powders with desired properties. researchgate.net Furthermore, nanoscale electrocrystallization techniques enable the site-selective growth of nanocrystals, for example, within the gap between two micro-fabricated electrodes, which can then be directly used as components in electronic devices like field-effect transistors. researchgate.net The resulting nanocrystals often present as needle-type or square-pillar shapes. nih.govresearchgate.net

Advanced Routes to this compound Nanotubes

An advanced method for creating extremely thin, rod-shaped LiPc nanotubes involves the use of ultrasound to induce size reduction and morphological changes in microcrystalline LiPc powder. acs.orgacs.org This sonochemical route is a multi-step process.

The procedure begins with the dispersion of microcrystalline LiPc in an aqueous solution using low-frequency (e.g., 22.5 kHz), high-power ultrasound. acs.org This initial step breaks down the larger crystals. Following this, the suspension is treated with high-frequency ultrasound (e.g., 354 kHz). acs.org This second sonication step creates interesting modifications to the particles, resulting in the formation of the thin nanotubes. acs.orgacs.org

A key element for the successful formation and stabilization of these nanotubes is the addition of a stabilizing agent, such as the surfactant sodium dodecyl sulfate (B86663) (SDS), prior to the high-frequency ultrasound treatment. acs.org In the absence of a stabilizer, the nanosized particles produced by sonolysis tend to agglomerate into large clusters. The presence of SDS, however, stabilizes the individual nanoparticles in the solution, preventing agglomeration and facilitating the formation of relatively monodispersed nanotubes. acs.org

Advanced Structural Characterization and Polymorphism Studies of Lithium Phthalocyanine

Crystallographic Phase Analysis

The alpha (α) phase of lithium phthalocyanine (B1677752) is a thermally stable polymorph. rsc.org Structurally, it is characterized as being insensitive to the presence of molecular oxygen. nih.govrsc.orgrsc.org From a magnetic standpoint, studies using electron paramagnetic resonance (EPR) show that the α-phase exhibits a Curie-Weiss susceptibility, which is indicative of its specific molecular packing and spin-spin interaction environment. rsc.org This phase is often the result of the thermal treatment of other, less stable polymorphs. nih.govrsc.orgrsc.orgresearchgate.net For instance, it is the stable end-product of the thermal transformation of the γ-phase. rsc.org

The x-phase is a significant polymorph, particularly in the context of thin-film applications, where it is often the primary phase observed in films deposited at room temperature. aip.org Electrochemical studies have demonstrated that the oxygen-sensitive x-form can be exclusively obtained through electrodeposition at specific potentials, such as +0.4 V and +0.7 V (versus an Ag/AgCl reference electrode). acs.org The magnetic properties of the x-phase are more complex than those of the α-phase. rsc.org Its magnetic susceptibility is described as having two components: a Curie-Weiss contribution and a thermally activated contribution with an activation energy of approximately 0.04 eV. rsc.org

The gamma (γ) phase is often referred to interchangeably with the x-phase in the literature. nih.govrsc.org This polymorph is particularly noted for its sensitivity to molecular oxygen, a property not shared by the α-phase. nih.govrsc.org This sensitivity makes it a material of interest for sensor applications. rsc.org However, the γ-phase is thermally unstable at elevated temperatures. nih.govrsc.orgrsc.orgresearchgate.net EPR studies have confirmed the existence of at least two phases in synthesized samples: an oxygen-sensitive γ-phase and an oxygen-insensitive α-phase. rsc.org

Table 1: Summary of Lithium Phthalocyanine Phase Properties

PhaseKey Structural / Magnetic PropertyOxygen SensitivityTypical Formation Method
Alpha (α)Exhibits Curie-Weiss magnetic susceptibility. rsc.orgInsensitive. nih.govrsc.orgrsc.orgThermal transformation of γ-phase. rsc.org
X (x)Two-component magnetic susceptibility (Curie-Weiss and thermally activated). rsc.orgSensitive. acs.orgElectrochemical deposition at +0.4 V / +0.7 V. acs.org
Gamma (γ)Often identified as the x-phase. nih.govrsc.orgSensitive. nih.govrsc.orgSynthesized for sensor applications. rsc.org

Polymorphic Transformation Mechanisms

The transition from one crystalline phase to another can be triggered by external stimuli such as electrochemical potential and temperature. These transformations are crucial as they alter the material's fundamental properties.

The crystalline structure of this compound can be selectively controlled during its synthesis via electrochemical methods. acs.org Research has provided critical evidence for deposition potential-dependent phase formation. acs.org The electrochemical deposition of LiPc from a solution of dilithium (B8592608) phthalocyanine follows a pathway of instantaneous nucleation and diffusion-controlled three-dimensional growth. acs.org By controlling the deposition potential, it is possible to favor the formation of a specific polymorph. Notably, deposition at potentials of +0.4 V and +0.7 V (vs. Ag/AgCl) results in the exclusive formation of the oxygen-sensitive x-phase. acs.org In contrast, deposition at lower potentials, such as +0.1 V and +0.2 V, leads to a higher fraction of the β-phase, which is insensitive to oxygen. acs.org

Table 2: Phase Formation via Electrochemical Deposition

Deposition Potential (vs. Ag/AgCl)Resulting Phase(s)Reference
+0.1 V, +0.2 VHigher fraction of β-phase (oxygen-insensitive) acs.org
+0.4 V, +0.7 VExclusively x-phase (oxygen-sensitive) acs.org

Temperature is a key factor influencing the stability and interconversion of LiPc polymorphs. The γ-phase, while valued for its oxygen sensitivity, is not stable at higher temperatures. nih.govrsc.orgresearchgate.net Studies have shown that the γ-phase begins to slowly transform into the more stable, oxygen-insensitive α-phase at temperatures at and above 95 °C. nih.govrsc.orgrsc.org This transition process continues as the temperature increases, and by 150 °C, only the signal corresponding to the α-phase is present. nih.govrsc.orgrsc.org This indicates a complete and irreversible transformation from the γ-phase to the α-phase within this temperature range. rsc.org While LiPc is generally considered chemically stable in the 0–200 °C range, the specific crystalline phase present is highly dependent on the thermal history. rsc.org

Table 3: Thermal Phase Transition of this compound

Initial PhaseTransition TemperatureFinal PhaseReference
Gamma (γ)Starts at 95 °CAlpha (α) nih.govrsc.orgrsc.org
Gamma (γ)Complete above 150 °C

Spectroscopic and Diffraction Techniques for Structure Elucidation

The comprehensive characterization of this compound (LiPc) relies on a suite of advanced analytical techniques. Spectroscopic and diffraction methods are indispensable for elucidating its intricate crystalline structures, identifying its various polymorphic forms, and fingerprinting its unique vibrational modes. These techniques provide fundamental insights into the molecule's solid-state arrangement and electronic properties, which are critical for its application in fields such as molecular electronics and sensing.

X-ray Diffraction and Single-Crystal Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. For this compound, XRD has been crucial in identifying its polymorphism, which refers to its ability to exist in multiple distinct crystal structures. ohio-state.edu The primary known polymorphs of LiPc are the α, β, and γ phases (the γ-phase is also referred to as the x-phase). rsc.orgresearchgate.net These different crystalline forms arise from different molecular packing arrangements and intermolecular interactions, leading to distinct physical and electronic properties. ohio-state.eduworldscientific.com

Notably, the γ-phase is recognized for its sensitivity to molecular oxygen, a property not shared by the α-phase. rsc.orgresearchgate.net Research has shown that the γ-phase can be unstable at elevated temperatures, transforming into the α-phase at 95 °C and existing solely as the α-phase above 150 °C. rsc.orgresearchgate.net The conditions during synthesis, such as the electrochemical deposition potential, can also influence which polymorph is formed. researchgate.net

Single-crystal X-ray diffraction, when suitable crystals can be grown, provides the most precise structural data. For instance, a related lithium phthalocyaninate(1-) iodine inclusion complex was found to crystallize in the tetragonal P4/mcc space group. worldscientific.com Another study on a double salt, (nBu4N)2[Lipc]PF6, revealed a triclinic crystal system where the phthalocyanine macrocycle was substantially distorted from planarity due to packing effects. researchgate.net These detailed structural solutions are vital for understanding the structure-property relationships in phthalocyanine-based materials.

CompoundCrystal SystemSpace GroupLattice ParametersReference
[(Lipc)·I]TetragonalP4/mcca = 14.057(3) Å, c = 6.397(1) Å worldscientific.com
(nBu4N)2[Lipc]PF6TriclinicP-1a = 8.642(2) Å, b = 12.820(3) Å, c = 15.019(3) Å, α = 83.01(3)°, β = 87.87(3)°, γ = 74.45(3)° researchgate.net

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a unique "fingerprint" that is sensitive to its structure and local environment. rsc.org The Raman spectrum of this compound exhibits several characteristic peaks that are instrumental for its identification and structural analysis. rsc.orgresearchgate.net

Studies on γ-LiPc crystals have identified significant Raman peaks corresponding to specific molecular vibrations. rsc.org These assignments are often clarified by comparison with related metal-free (H₂Pc) and other metallophthalocyanines. rsc.orgresearchgate.net The vibrational modes are primarily associated with the phthalocyanine macrocycle, including stretching and deformation of its constituent rings and bonds. The region between 1350 cm⁻¹ and 1550 cm⁻¹ is known to be particularly sensitive to the central metal ion. researchgate.net The exact peak positions can vary slightly depending on the physical form of the sample, such as a thin film versus a bulk crystal. rsc.org

Raman Shift (cm-1)Vibrational AssignmentReference
~1540C-N-C group stretch, macrocycle alteration rsc.org
1449, 1425Isoindole and pyrrole (B145914) stretches rsc.orgresearchgate.net
~1339Macrocyclic breathing mode rsc.org
1120–1140In-plane deformation of the macrocycle / Isoindole breathing mode rsc.org
680–690C-N-C ring stretching / Coordinated nitrogen atoms macro breathing vibration rsc.org
231, 132Macrocycle ring deformations rsc.org

Dynamic Light Scattering (DLS) for Microcrystalline Characterization

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution profile of small particles in suspension. researchgate.net It measures the time-dependent fluctuations in the intensity of scattered light that arise from the random Brownian motion of the particles. wyatt.com From these fluctuations, the hydrodynamic diameter of the particles can be calculated using the Stokes-Einstein relationship. nanocomposix.com

DLS has been employed to characterize microcrystals of this compound intended for use in biological systems. rsc.orgresearchgate.net In one study, the intensity-weighted hydrodynamic radius (Rₕ) and the surface zeta potential (ζ) of LiPc and its precursor, dithis compound (Li₂Pc), were measured in an aqueous solution. rsc.org The zeta potential provides information about the surface charge of the particles and is a key parameter for predicting the stability of colloidal dispersions. The study found a significant difference in the surface charge between the two materials. rsc.org

MaterialParameterValueReference
LiPcZeta Potential (ζ)-2.4 ± 0.61 mV rsc.org
Li2PcZeta Potential (ζ)-53.08 ± 2.37 mV rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is an analytical technique used to identify functional groups and elucidate the molecular structure of a material by measuring the absorption of infrared radiation. thermofisher.com When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to its characteristic vibrational modes, such as stretching and bending of chemical bonds.

The FT-IR spectrum of this compound, like other metallophthalocyanines, is characterized by a series of absorption bands that confirm its molecular integrity. researchgate.net Specific vibrational peaks can be assigned to different parts of the phthalocyanine structure. For example, vibrations of the C-H bonds, the C=C bonds within the aromatic skeleton, and the C-N bonds of the pyrrole rings all appear at characteristic wavenumbers. researchgate.netresearchgate.net The absence of a strong N-H stretching band, typically seen around 3288 cm⁻¹ in metal-free phthalocyanine, confirms the coordination of the lithium ion within the phthalocyanine core. researchgate.net

Wavenumber (cm-1)Vibrational AssignmentReference
~3440N-H stretching (residual or from related species) researchgate.net
~1723Ester Carbonyl (C=O) groups (in derivatives) mdpi.com
~1611-1617Stretching vibrations of C=C researchgate.net
~1156C–O–C stretching vibration (in derivatives) mdpi.com
1147, 1097Bending vibrations of C-N on the phthalocyanine ring researchgate.net
~1008C–N (pyrrole) in-plane bending vibration researchgate.net
~761Bending vibrations of C-N and N-H groups on the ring researchgate.net

Electronic Structure and Quantum Mechanical Investigations of Lithium Phthalocyanine

Theoretical Frameworks for Electronic Structure Analysis

To unravel the complex electronic nature of lithium phthalocyanine (B1677752), researchers employ a variety of computational frameworks. These methods, ranging from first-principles calculations to semi-empirical approaches, offer a detailed picture of the molecule's quantum mechanical behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of phthalocyanine-based systems, including LiPc. rsc.orgrsc.orgnih.gov DFT calculations are instrumental in exploring the anchoring and catalytic performance of these materials, for instance, in applications like lithium-sulfur batteries where they can inhibit the "shuttle effect". rsc.orgresearchgate.net Studies have used DFT to systematically research the performance of transition metal-decorated phthalocyanines for anchoring sulfur/lithium polysulfide clusters. rsc.org Time-dependent DFT (TD-DFT) calculations have been successfully employed to investigate the excited states and absorption spectra of different polymorphic forms (X, α, and β) of LiPc dimers, providing clear interpretations of experimental observations. nih.gov These theoretical results explain the characteristic spectral features of LiPc, which are closely related to its unique molecular orbital structure. nih.gov

DFT is also used to determine key electronic parameters, such as HOMO-LUMO gaps and atomic charges of the central metal ions in various metallophthalocyanines. nih.gov The accuracy of DFT methods, particularly when combined with hybrid functionals, is crucial for mitigating self-interaction errors that can affect the description of electronic structures in these molecules. nomad-laboratory.de

Ab initio (from first principles) molecular orbital calculations provide a rigorous approach to understanding the electronic properties of molecules like LiPc without reliance on empirical parameters. These methods are essential for obtaining a detailed description of the molecular wave function and orbital energies. Ab initio molecular dynamics (AIMD) simulations, a type of ab initio calculation, are used to describe the time-evolution of systems and assess the chemical reaction stability of phthalocyanine structures in environments like Li-S batteries. rsc.orgrsc.org These simulations offer insights that go beyond the static picture provided by standard geometry optimization, confirming the feasibility of using these materials in real-world applications. rsc.org While computationally intensive, ab initio methods provide a fundamental understanding of the electronic interactions within the phthalocyanine macrocycle.

The Valence Effective Hamiltonian (VEH) method is a quantum-chemical technique used to study the electronic structures and optical properties of large molecular systems. VEH calculations have been applied to a series of phthalocyanine compounds, including a model system for the lithium phthalocyanine molecule. arizona.eduaip.orgdntb.gov.ua These studies have investigated optical absorptions and found that the evolution of optical transitions is more significantly influenced by the geometric structure—such as the phthalocyanine intraring geometry and interring separation—than by the electronic structure of the central metal. arizona.eduaip.org The VEH method has also been instrumental in demonstrating that the origin of the Soret (or B) absorption band is more complex than previously explained by simpler four-orbital models. arizona.eduaip.org

Molecular Orbital Characterization

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Singly Occupied Molecular Orbital (SOMO)—are central to understanding the chemical reactivity, electronic transitions, and conductivity of this compound.

The HOMO and LUMO are key quantum chemical descriptors. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that influences the stability and electronic properties of molecules. youtube.com In metallophthalocyanines, the HOMO-LUMO gaps vary depending on the central metal ion. nih.govresearchgate.net For LiPc, which is a radical, the concept is slightly different as it possesses a SOMO. However, understanding the HOMO and LUMO of the underlying phthalocyanine dianion is crucial. Theoretical calculations show that for a metal-free phthalocyanine (PcH2), the HOMO is of π-type with a symmetry and has no contribution from the nitrogen atoms. aip.org The LUMOs of many metallophthalocyanines are doubly degenerate and have e_g symmetry. chemrxiv.org The energy levels of these frontier orbitals can be significantly tuned by modifications to the phthalocyanine ring, such as fluorination. chemrxiv.org

Calculated Frontier Orbital Properties of Phthalocyanine-Related Species
SpeciesComputational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
H₂PcDFT-1.76 (PIR)0.42 (NIR)2.18
HPc⁻DFT-0.82 (PIR)1.48 (NIR)2.30
FePcDFT (B3LYP)--~2.24
CoPcDFT (B3LYP)--~2.24

Note: Data for H₂Pc and HPc⁻ are based on bias voltages from theoretical STM simulations, representing positive ion resonance (PIR) and negative ion resonance (NIR) aps.org. Data for FePc and CoPc represent calculated HOMO-LUMO gaps researchgate.net.

This compound is a stable π-radical, meaning it has an unpaired electron in a molecular orbital. rsc.orgrsc.org This orbital is referred to as the Singly Occupied Molecular Orbital (SOMO). The presence of the SOMO is responsible for LiPc's characteristic magnetic and electronic properties, such as its extremely narrow Electron Spin Resonance (ESR) line. researchgate.net The extra electron in the LiPc molecule is delocalized, primarily on the inner ring of the macrocycle. researchgate.net

Theoretical studies have shown that the characteristic features of LiPc's absorption spectra are closely related to molecular orbitals that originate from the SOMO of the monomer. nih.gov Specifically, the next highest occupied π-type orbital relative to the SOMO plays a role in reducing the energy of low-lying excited states. nih.gov The energy gap between the SOMO and the LUMO is a key factor in determining the electronic transition energies in radical species. nih.gov For example, DFT calculations have been used to determine the SOMO-LUMO gaps in other radical phthalocyanine complexes to explain differences in their optical spectra. nih.gov

Band Structure Elucidation in Crystalline Forms of this compound

Valence Band and Conduction Band Profiling

The valence and conduction bands in crystalline this compound arise from the collective interactions of the molecular orbitals of individual LiPc molecules. The highest occupied molecular orbital (HOMO) of the individual molecules contributes to the formation of the valence band, while the lowest unoccupied molecular orbital (LUMO) gives rise to the conduction band.

In phthalocyanines, the electronic transitions that define the optical and electronic properties are primarily π–π* in nature, originating from the extensive 18-π electron system of the macrocycle. For the related compound, dilithium (B8592608) phthalocyanine (Li₂Pc), which does not have d-electrons, the mixing between metal and ligand orbitals is considered negligible, meaning the electronic transitions occur between ligand-centered orbitals. The prominent Q-band in the absorption spectrum is attributed to the HOMO-LUMO (π–π*) transition.

The energy difference between the top of the valence band and the bottom of the conduction band defines the band gap (Eg). This is a critical parameter for any semiconductor. Optical absorption measurements are a common method to determine this value. For amorphous thin films of materials derived from dithis compound, the optical band gap has been determined to be approximately 1.5 eV, with another significant band associated with non-direct transitions observed between 2.3 and 2.43 eV. While data for crystalline LiPc is not as readily available, studies on other crystalline phthalocyanines provide a useful comparison. For instance, metal-free phthalocyanine (H₂Pc) and copper phthalocyanine (CuPc) have reported forbidden gaps of 1.44 eV and 1.34 eV, respectively. Furthermore, investigations into these compounds have revealed the presence of multiple narrow, optically active valence bands below the primary valence band edge.

Phthalocyanine CompoundBand Gap (Eg)Additional TransitionsReference Compound for Data
Dithis compound Derivative (Amorphous Film)~1.5 eV2.3 - 2.43 eVYes
Metal-Free Phthalocyanine (H₂Pc) (Crystalline)1.44 eV-No
Copper Phthalocyanine (CuPc) (Crystalline)1.34 eV-No

Unoccupied States Investigations via Inverse Photoemission Spectroscopy (IPES)

Inverse Photoemission Spectroscopy (IPES), sometimes referred to as inverse photoelectron spectroscopy, is a powerful experimental technique used to probe the unoccupied electronic states of a material. It is conceptually the inverse of photoemission spectroscopy (like UPS and XPS), which probes occupied states. In an IPES experiment, a beam of low-energy electrons with a well-defined energy is directed at the sample surface. These incident electrons can occupy the normally empty electronic states (unoccupied orbitals) above the Fermi level. Subsequently, these electrons relax to lower energy unoccupied states, and in the process, can emit photons. By detecting the energy of these emitted photons, a spectrum of the density of unoccupied states can be constructed.

This technique is highly surface-sensitive due to the short mean free path of low-energy electrons in solids. IPES provides crucial information about the energy levels of the LUMO and higher unoccupied molecular orbitals, which form the conduction band in the solid state. Studies on various 3d-transition metal phthalocyanines have successfully used IPES to characterize their unoccupied states, revealing features that correspond to both the π* orbitals of the phthalocyanine ligand and the d-orbitals of the central metal atom.

While IPES is a standard technique for mapping the unoccupied band structure of molecular semiconductors, specific experimental IPES data for this compound are not extensively reported in the literature. However, based on the application of this technique to other metallophthalocyanines, it is the definitive method that would be used to directly measure the energy distribution of the unoccupied states in LiPc, providing essential data to complete the picture of its electronic band structure.

Influence of Intermolecular Interactions on Electronic Bands

The electronic band structure of crystalline this compound is not solely determined by the electronic properties of an isolated molecule but is significantly modulated by intermolecular interactions within the solid state. LiPc is known to exhibit polymorphism, meaning it can crystallize into different structural forms, most notably the α, β, and x-phases (sometimes referred to as the γ-phase) sci-hub.secapes.gov.br. Each polymorph possesses a unique arrangement and packing of molecules, leading to distinct electronic and magnetic properties sci-hub.se.

The primary intermolecular interaction in phthalocyanine crystals is the π-π stacking between the planar macrocycles of adjacent molecules. The distance between stacked molecules and their relative orientation (e.g., staggering angle) directly impacts the degree of π-orbital overlap. This overlap is what allows the discrete molecular orbitals to broaden into the continuous valence and conduction bands that characterize the solid state.

Theoretical studies on LiPc dimers have shown that different spatial arrangements (modeling the different polymorphs) result in distinct electronic absorption spectra, confirming the strong influence of molecular packing on the electronic structure. For example, the x-form shows a different electronic spectral pattern compared to a monomer, whereas the α and β-forms have profiles more similar to the monomer. This indicates that the intermolecular coupling in the x-phase is significantly different from that in the α and β-phases. The stronger the intermolecular interaction, the greater the bandwidth of both the valence and conduction bands, which typically leads to higher charge carrier mobility. The distinct properties of LiPc polymorphs, such as their varying sensitivity to oxygen, are a direct consequence of these structural differences influencing the electronic bands capes.gov.br.

PolymorphReported Synthesis Route/MethodKey Property/Characteristic
x-phaseElectrochemical oxidation of Li₂Pc in acetonitrile (B52724) and acetoneShows a distinct electronic spectral pattern from the monomer
α-phaseElectrochemical synthesis (Petit method)Reported to be insensitive to oxygen
γ-phase-Reported to be sensitive to oxygen
β-phase-Generally the most thermodynamically stable form for many phthalocyanines

Charge Transport Phenomena in Lithium Phthalocyanine Systems

Intrinsic Conduction Mechanisms

The inherent ability of lithium phthalocyanine (B1677752) (LiPc) to transport charge is governed by mechanisms characteristic of organic semiconductors. In its undoped state, LiPc exhibits semiconducting behavior, with charge carrier movement being a nuanced process that can be understood through the lenses of polaron transport theory and quantum tunneling.

In the crystalline lattice of lithium phthalocyanine, a charge carrier (an electron or a hole) and its associated local lattice distortion can be treated as a single entity known as a polaron. The frequency and temperature dependence of the alternating current (AC) conductivity in LiPc suggests that polarons are the dominant species of charge carriers. This model posits that the charge carrier, as it moves through the molecular structure, is "dressed" by a cloud of phonons, which are quantized modes of lattice vibration. This interaction is significant in organic semiconductors due to the relatively weak van der Waals forces holding the molecules together, making the lattice more susceptible to deformation in the presence of a charge.

Alongside polaron transport, quantum tunneling represents another crucial intrinsic conduction mechanism in this compound, particularly at temperatures up to room temperature. This process allows charge carriers to penetrate through a potential energy barrier that they classically would not have enough energy to surmount. In the context of LiPc, this manifests as charge carriers "hopping" between adjacent phthalocyanine molecules, even when the thermal energy is insufficient to overcome the energy barrier for classical transport.

The intrinsic direct current (DC) conductivity of monoclinic this compound has been measured to be approximately 5.3 × 10⁻⁴ Ω⁻¹ cm⁻¹. This conductivity is largely attributed to these tunneling processes. The probability of tunneling is highly dependent on the distance between molecules and the height of the energy barrier, highlighting the importance of molecular packing and electronic structure in determining the intrinsic conductivity of LiPc.

Doping Strategies and Their Impact on Charge Transport

The introduction of foreign atoms or molecules, a process known as doping, is a powerful technique to modulate the charge transport properties of this compound. Various doping strategies have been explored, each with a distinct impact on the electronic structure and conductivity of the material.

Doping with halogens, particularly iodine, has been shown to dramatically increase the conductivity of this compound. When LiPc is doped with iodine, the resulting compound, LiPcIₓ, exhibits a significant enhancement in its electrical properties. For example, the intrinsic DC conductivity can increase to as high as 0.2 Ω⁻¹ cm⁻¹, a substantial rise from the undoped state.

First-principles calculations based on density functional theory have revealed that the metallic conductivity of highly doped LiPcIₓ can be attributed to the formation of a band originating from the doped iodine atoms. These studies indicate that the doped iodine atoms are energetically stable when they arrange into a line along the stacking direction of the LiPc molecules, creating a conductive pathway. This suggests a novel mechanism for electronic transport in doped organic semiconductors where the dopant band plays a primary role.

The introduction of iodine into the LiPc crystal structure enhances the mobility of the polaronic charge carriers. This is likely due to an improved overlap of the π orbitals along the molecular stacking direction, which facilitates easier movement of the charge carriers.

Table 1: Impact of Iodine Doping on the DC Conductivity of this compound

Compound DC Conductivity (σdc)
LiPc 5.3 × 10⁻⁴ Ω⁻¹ cm⁻¹

While research specifically on the single-atom doping of the this compound framework with lithium is limited, studies on related metal phthalocyanines (MPc) provide valuable insights into this strategy. Using scanning tunneling microscopy (STM), it has been demonstrated that individual lithium atoms can be selectively inserted into different sites of copper and nickel phthalocyanine molecules.

This single-atom doping approach allows for precise modification of the electronic and magnetic behavior of the phthalocyanine molecule. The position of the dopant lithium atom within the molecule can selectively charge either the ligand or the central metal orbitals. This site- and orbital-dependent charge donation offers a powerful tool for tuning the material's properties. For instance, charge donation from alkali atoms like lithium can effectively tune the molecular spin, presenting a pathway to manipulate magnetic properties at the single-molecule level. These findings suggest that similar precise control over the electronic properties of this compound could be achievable through targeted single-atom doping of its framework.

Electrochemical methods offer a reversible and controllable way to dope (B7801613) and dedope thin films of this compound, thereby modulating their charge transport properties. Thin films of α-form LiPc, when subjected to electrochemical oxidation, undergo a structural transformation to the x-form. This process involves the introduction of counter-anions from the electrolyte into the film, which constitutes the doping process.

Crucially, these incorporated anions can be reversibly removed through electrochemical re-reduction, a process known as dedoping. This reversible doping and dedoping allows for dynamic control over the charge carrier concentration within the LiPc thin film. The structural transformation to the x-form is maintained even after the dedoping process. This ability to switch between doped and dedoped states through electrochemical means opens up possibilities for applications in organic electronic devices where tunable conductivity is desired.

Table 2: Summary of Doping Strategies and Their Effects on this compound

Doping Strategy Dopant Key Effects
Halogen Doping Iodine (I) - Significant increase in DC conductivity. - Formation of a dopant-derived conductive band. - Enhanced mobility of polaronic charge carriers.
Single-Atom Doping Lithium (Li) - Site- and orbital-dependent charge donation (demonstrated in other MPcs). - Potential for precise tuning of electronic and magnetic properties.

Anisotropic Conductivity in Crystalline Architectures

The charge transport properties of crystalline this compound (LiPc) are intrinsically linked to its ordered molecular arrangement, leading to significant anisotropy in its electrical conductivity. This phenomenon, where conductivity varies depending on the crystallographic direction, is a hallmark of many organic semiconductors. In LiPc, the primary mechanism for charge transport is the hopping or tunneling of charge carriers between adjacent molecules, a process heavily dependent on the degree of orbital overlap.

The crystalline structure of LiPc facilitates the stacking of planar macrocycles, creating columns or pathways for charge carriers to move. The conductivity is most efficient along the stacking direction of the molecules, where the π-orbitals of adjacent phthalocyanine rings have the greatest overlap. aip.org Perpendicular to these stacks, the intermolecular distances are larger, and orbital overlap is significantly weaker, resulting in much lower conductivity. This directional dependence is a direct consequence of the material's structural architecture.

Research on monoclinic this compound has established its semiconducting nature, with a reported intrinsic DC conductivity of approximately 5.3 × 10⁻⁴ Ω⁻¹ cm⁻¹. aip.org While specific values for conductivity along different crystal axes are not extensively detailed in foundational studies, the principle of anisotropy is demonstrated by comparing pristine LiPc with its derivatives. For instance, the introduction of iodine to form LiPcI leads to a dramatic increase in conductivity to 0.2 Ω⁻¹ cm⁻¹. aip.org This enhancement is attributed to structural changes that improve the efficiency of charge transport along the molecular stacks, underscoring the directional nature of conductivity.

Table 1: Comparison of Intrinsic DC Conductivity in this compound Systems

CompoundReported DC Conductivity (σdc)NotesReference
This compound (LiPc)5.3 × 10⁻⁴ Ω⁻¹ cm⁻¹Value for the monoclinic crystalline phase. aip.org
Iodinated this compound (LiPcI)0.2 Ω⁻¹ cm⁻¹The significant increase is attributed to enhanced charge carrier mobility due to better orbital overlap. aip.org

Role of Molecular Packing and Structural Order on Charge Carrier Mobility

The mobility of charge carriers in this compound is fundamentally governed by its solid-state structure, specifically the molecular packing and the degree of structural order. Charge carrier mobility, a measure of how quickly a charge can move through the material under an electric field, is highly sensitive to the distance and relative orientation between adjacent molecules.

In crystalline LiPc, the molecules arrange themselves in stacks, and the efficiency of charge transport is dictated by the electronic coupling between the π-systems of neighboring macrocycles. aip.org A tighter packing arrangement with shorter intermolecular distances generally leads to stronger electronic coupling and, consequently, higher charge carrier mobility. The dominant charge carriers in LiPc are suggested to be polarons, and their mobility is directly influenced by the overlap of π-orbitals along the stacking direction. aip.org

A compelling illustration of this principle is found in the comparative study of LiPc and its iodinated counterpart, LiPcI. The conductivity of LiPcI is several orders of magnitude higher than that of pure LiPc. aip.org This significant difference is not primarily due to an increase in charge carrier concentration but rather to an enhanced mobility of the polaronic charge carriers. aip.org The improved mobility is attributed to a more favorable molecular packing arrangement in LiPcI that results in a better overlap of the π-orbitals along the molecular stacks. aip.org This demonstrates a clear structure-property relationship where subtle changes in molecular arrangement can have a profound impact on charge transport efficiency.

The degree of structural order is equally crucial. Well-defined crystalline domains with long-range molecular order provide continuous pathways for charge transport, minimizing scattering and trapping events that impede carrier motion. In contrast, disordered or amorphous regions contain numerous defects and grain boundaries that act as barriers, drastically reducing charge carrier mobility. The existence of different polymorphs (e.g., α and γ phases) of LiPc, each with a unique packing motif, implies that the charge carrier mobility can be tuned by controlling the crystallization conditions. nih.gov The transition from one phase to another can alter the intermolecular interactions and stacking, thereby modulating the charge transport properties. nih.gov

Table 2: Influence of Molecular Packing on Charge Transport in LiPc

Structural FeatureImpact on Charge TransportUnderlying Mechanism
Intermolecular Stacking Tighter stacking with shorter intermolecular distances enhances charge carrier mobility.Increases the overlap of π-orbitals between adjacent molecules, facilitating easier charge hopping/tunneling. aip.org
Molecular Orientation Co-facial stacking (face-to-face) provides the most direct pathway for charge transport along the stack axis.Maximizes electronic coupling between the π-conjugated systems of the phthalocyanine rings.
Structural Order High crystallinity with large, well-ordered domains leads to higher mobility.Minimizes charge carrier scattering and trapping at defects, grain boundaries, and disordered regions.
Chemical Modification Introduction of species like iodine can alter packing to significantly increase conductivity.Modifies the crystal lattice and intermolecular arrangement to improve π-orbital overlap. aip.org

Magnetic Properties and Spin Dynamics of Lithium Phthalocyanine

Radical Character and Unpaired Electron Localization

The defining magnetic feature of lithium phthalocyanine (B1677752) is its radical character, stemming from the presence of a single unpaired electron. This electron is not confined to a specific atom but is delocalized across the extensive π-system of the phthalocyanine macrocycle. This delocalization is a key factor in the material's semiconducting properties. Electron Spin Resonance (ESR) spectroscopy confirms the existence of this unpaired spin. The effective magnetic moment of LiPc has been observed to vary with temperature, decreasing from a room temperature value of 1.3 µB to 1.0 µB at 150 K, and then increasing upon further cooling to approach the free-spin value rsc.org.

Spin Exchange Interactions in Solid-State Architectures

The arrangement of LiPc molecules in the solid state gives rise to spin exchange interactions between neighboring radicals, leading to collective magnetic phenomena. The nature of these interactions is highly dependent on the crystalline phase of the material.

Ferromagnetic Coupling Phenomena

Ferromagnetic coupling, where the spins of neighboring molecules align in the same direction, has been observed in the α-phase of lithium phthalocyanine rsc.org. This alignment results in a net magnetic moment in the absence of an external magnetic field. Interestingly, the presence of residual molecular oxygen has been shown to be responsible for a net ferromagnetic alignment of neighboring this compound π-radicals researchgate.net. This oxygen-induced ferromagnetism is accompanied by a significant broadening of the EPR absorption line, indicating a localization of the spin system researchgate.net.

Antiferromagnetic Interactions

In contrast to the α-phase, the β-phase of this compound exhibits antiferromagnetic interactions, where the spins of adjacent molecules align in opposite directions rsc.org. This results in a cancellation of the magnetic moments and a net zero magnetization at low temperatures. The thermal variation of the magnetic properties of lithium naphthalocyanine, a related compound, reveals the existence of one-dimensional antiferromagnetic chains with differing magnitudes of exchange coupling constants, suggesting a complex interplay of interactions within the crystal structure nih.gov.

The distinct magnetic behaviors of the different crystalline polymorphs are highlighted by their characteristic EPR linewidths, as shown in the table below.

Crystalline PhaseMagnetic BehaviorTypical EPR Linewidth (ΔB1/2)
α-phaseFerromagnetic1 - 1.5 G rsc.org
β-phaseAntiferromagnetic0.8 - 1 G rsc.org
γ-phase (x-phase)Paramagnetic (Oxygen-sensitive)~0.01 - 0.6 G rsc.org

Influence of Molecular Oxygen on Magnetic Behavior

Molecular oxygen (O₂), itself a paramagnetic species with two unpaired electrons in its ground state (S=1), has a profound impact on the magnetic properties of this compound, particularly the γ-phase (also known as the x-phase) rsc.orgnih.gov. This crystalline form possesses micro-channels within its structure that allow for the diffusion of oxygen molecules, leading to direct interactions with the LiPc radicals nih.gov.

Oxygen-Induced Spin Localization and EPR Line Broadening

The most prominent effect of molecular oxygen on LiPc is a significant broadening of the Electron Paramagnetic Resonance (EPR) signal nih.gov. This phenomenon is the basis for the use of LiPc as a sensitive probe for measuring oxygen concentration (oximetry). The broadening arises from the magnetic field fluctuations caused by the O₂ molecules in the vicinity of the LiPc radicals nih.gov.

A "dual-spin" model has been proposed to explain this interaction. In the absence of oxygen, the spins on the LiPc molecules are highly mobile or diffusive, leading to a very narrow EPR line due to exchange narrowing nih.gov. When oxygen is introduced, it is proposed that the freely diffusing spins of LiPc are converted to fixed or trapped spins through adsorption of molecular oxygen nih.govnih.govresearchgate.net. This trapping reduces the efficiency of the exchange narrowing process, resulting in a broadened EPR line nih.gov. The EPR linewidth shows a linear dependence on the partial pressure of oxygen in the range of 0-70 mmHg, beyond which saturation effects are observed nih.govresearchgate.net.

The line shape of the EPR signal also changes in the presence of oxygen. Under anoxic conditions, the line shape is typically Lorentzian. However, with the introduction of oxygen, the line shape is better described by a Voigt function, which is a convolution of Gaussian and Lorentzian functions, indicating an increase in inhomogeneous broadening acs.org.

Stabilization of Higher Spin States in Oxygenated Environments

The interaction between LiPc radicals and molecular oxygen can also lead to the formation of higher spin states. It has been shown that residual molecular oxygen can be responsible for a ferromagnetic coupling between neighboring LiPc π-radicals researchgate.net. This interaction can lead to the stabilization of a septet spin state, which involves an indirect ferromagnetic coupling between adjacent π-spins mediated by the oxygen molecule.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Magnetic Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for probing the magnetic properties of this compound (LiPc). This method is particularly sensitive to the unpaired electrons in the π-radical LiPc molecule, providing detailed insights into its spin dynamics and interactions with its environment.

EPR Line Width Analysis and Sensitivity to Oxygen

The EPR spectrum of the oxygen-sensitive γ-phase of this compound is characterized by a single, extremely narrow line under anoxic (oxygen-free) conditions, with a peak-to-peak line width that can be less than 10-14 mG. nih.govmdpi.com A key feature of LiPc is the pronounced sensitivity of this line width to the partial pressure of molecular oxygen (pO₂). acs.org

The broadening of the EPR line in the presence of oxygen is a result of Heisenberg spin-spin exchange between the paramagnetic LiPc radical and triplet-state molecular oxygen. nih.gov This interaction provides a direct and quantitative measure of the oxygen concentration. The relationship between the EPR line width and pO₂ is typically linear over a physiologically relevant range. ucsd.edu For instance, in the 0–21% oxygen range (equivalent to 0–159.6 mmHg), the peak-to-peak line width (ΔBpp) has been described by the linear equation: ΔBpp [mG] = 3.18 × pO₂ [%] + 0.028. researchgate.net

However, this linear response does not continue indefinitely. At higher oxygen concentrations, typically above 70 mmHg, the line broadening effect begins to show saturation. nih.govucsd.edu This nonlinear behavior at higher pO₂ is attributed to the adsorption of oxygen molecules onto the LiPc crystal, which converts freely diffusing spins to fixed spins. nih.gov The mechanism of this oxygen-induced line broadening is distinct from that of dissolved paramagnetic probes and has been interpreted using a two-spin state model involving mobile and fixed spin states. nih.govnih.gov

Table 1: EPR Line Width of this compound at Various Oxygen Concentrations

Oxygen Concentration (%) Partial Pressure of Oxygen (pO₂, mmHg) EPR Peak-to-Peak Line Width (mG)
0 0 ~14.2
10 ~76 ~116

Note: Data is compiled from various studies; the value at 21% is an estimation based on the provided linear formula and may vary between different LiPc preparations. mdpi.comresearchgate.net

Temperature Dependence of Spin Susceptibility

The spin susceptibility of this compound, which is directly proportional to the intensity of the EPR signal (the area under the absorption curve), exhibits a distinct dependence on temperature. researchgate.net This behavior is characteristic of one-dimensional (1-D) organic conductors. nih.gov

Studies measuring the EPR intensity as a function of temperature under anoxic conditions reveal that as the temperature is lowered from room temperature, the spin susceptibility increases. researchgate.net It reaches a broad maximum at approximately 30 K. researchgate.net Below this temperature, the susceptibility decreases, falling to a finite value at very low temperatures. researchgate.net This temperature-dependent profile is indicative of antiferromagnetic exchange coupling between the electron spins along the one-dimensional molecular stacks in the LiPc crystal. researchgate.net

The observed temperature dependence of the spin susceptibility can be accurately described by the Bonner-Fisher model, which is a theoretical model for a spin S = 1/2 one-dimensional antiferromagnetic Heisenberg chain. researchgate.net This fit confirms the nature of the magnetic interactions within the material. Furthermore, it has been noted that between 60 K and 150 K, the spin susceptibility changes rapidly with temperature. nih.gov The thermal stability of the oxygen-sensitive γ-phase is also a critical factor; this phase has been observed to be unstable at temperatures at and above 95 °C, where it begins to transform into the oxygen-insensitive α-phase. researchgate.netrsc.org By 150 °C, only the signal from the α-phase remains. researchgate.netrsc.org

Effect of Particle Size on EPR Signals

The physical dimensions of the this compound microcrystals have a significant impact on their EPR signal, particularly on the sensitivity of the line width to oxygen. nih.gov Research has conclusively shown that the peak-to-peak EPR line width is particle-size-dependent. nih.govnih.gov Specifically, the sensitivity to oxygen, which is measured as the slope of the plot of EPR line width versus pO₂, is strongly dependent on the size of the individual LiPc particles. nih.govnih.gov

Smaller crystal sizes result in a higher sensitivity to oxygen. nih.govnih.gov This enhanced sensitivity is attributed to the more efficient diffusion of molecular oxygen into the microchannels within the LiPc crystal structure. nih.govnih.gov In smaller particles, the surface-area-to-volume ratio is larger, and the diffusion path for oxygen molecules to reach the paramagnetic centers within the crystal is shorter, allowing for a more rapid and pronounced interaction.

Table 2: Conceptual Relationship Between LiPc Particle Size and Oxygen Sensitivity

Particle Size Oxygen Diffusion Oxygen Sensitivity (Slope of ΔBpp vs. pO₂)
Large Less efficient Lower
Medium Moderately efficient Medium

Table of Compounds

Compound Name
This compound

Advanced Functional Applications Research of Lithium Phthalocyanine

Catalytic Applications in Electrochemical Systems

Lithium phthalocyanine (B1677752) and its derivatives have demonstrated significant catalytic activity in various electrochemical systems, contributing to enhanced performance and efficiency.

The electrochemical performance of lithium-oxygen (Li-O₂) batteries is largely dependent on the kinetics of the cathode reaction, specifically the oxygen reduction reaction (ORR) in non-aqueous electrolytes. Dilithium (B8592608) phthalocyanine has been investigated as a catalyst in the cathode of Li-O₂ cells to improve these kinetics. worldscientific.com In such applications, dual-layer oxygen electrodes are often fabricated using a high surface area microporous carbon with a nickel gauge current collector. worldscientific.com The presence of dilithium phthalocyanine as a catalyst has been shown to result in a significant discharge capacity. For instance, at a current density of 0.2 mA·cm⁻², a discharge capacity of approximately 30 mAh·cm⁻² has been measured. worldscientific.comresearchgate.net

CatalystCurrent Density (mA·cm⁻²)Discharge Capacity (mAh·cm⁻²)
Dithis compound0.2~30

This table presents the discharge capacity of a Li-O₂ cell using a dithis compound catalyst at a specific current density.

While research on metal phthalocyanine complexes (MPc) as electrochemical catalysts in lithium/thionyl chloride (Li/SOCl₂) batteries is more extensive, the findings provide insights into the potential catalytic role of the phthalocyanine macrocycle, which is central to this compound. xmu.edu.cnhgxx.org The addition of phthalocyanine compounds to the electrolyte of Li/SOCl₂ batteries has been shown to improve their performance by catalyzing the reduction of thionyl chloride. hgxx.orgresearchgate.net These catalysts can lengthen the discharge time and increase the discharge voltage. researchgate.net The proposed mechanism involves the phthalocyanine complex acting as a catalyst for the reduction of SOCl₂ and also serving as a nucleation site for the formation of a porous lithium chloride (LiCl) film. researchgate.net This porous film is beneficial for sustained battery discharge.

The catalytic function of phthalocyanines in electrochemical systems often involves molecular complexation and redox mediation. In the context of Li-O₂ batteries, various metal phthalocyanines (MPcs) can transfer electrons and spontaneously bind with oxygen species. researchgate.net This binding can stabilize highly active superoxide (B77818) radicals (O₂⁻), thereby suppressing side reactions and enhancing electrochemical performance. researchgate.net

A systematic study of first-row transition-metal phthalocyanines as solution-state redox mediators has shown that the electronic configuration of the central metal ion plays a crucial role. acs.orgnih.gov These redox mediators can facilitate both the discharge and charge processes by forming and decomposing the discharge product, such as lithium peroxide (Li₂O₂), in the solution phase. acs.orgnih.gov This bifunctional redox mediation is key to achieving rechargeable Li-O₂ battery systems. acs.orgnih.gov The process involves the formation of a transition-metal-bound Li₂O₂ intermediate, which then undergoes dissociation and oxidation during the charging cycle. acs.orgnih.gov

Organic Electronic and Optoelectronic Device Research

The unique semiconducting properties of this compound make it a valuable material for organic electronic and optoelectronic devices.

This compound (LiPc), as a stable organic radical, has been successfully employed as the active layer in organic field-effect transistors (OFETs). oup.comoup.com Researchers have demonstrated that OFETs fabricated using crystalline α-LiPc and x-LiPc thin films exhibit n-type semiconducting behavior. oup.comoup.com This is significant as stable and high-performance n-type organic semiconductors are crucial for the development of complementary logic circuits, a key component of modern electronics.

One of the remarkable findings is the stability of these LiPc-based OFETs. An OFET utilizing an α-LiPc active layer was shown to maintain its n-type semiconducting characteristics even after being exposed to air for seven weeks. oup.comoup.com This level of stability is a critical advantage for practical applications of organic electronics. The large conjugated π system, high thermal and chemical stability, and excellent photoelectric characteristics of phthalocyanines, in general, make them ideal candidates for the active layers in OFETs. kaust.edu.sa

OFET Active LayerSemiconductor TypeStability in Air
Crystalline α-LiPcn-typePreserves behavior for 7 weeks
x-LiPc thin filmn-type-

This table summarizes the semiconducting properties and stability of Organic Field-Effect Transistors (OFETs) based on different crystalline forms of this compound.

Ion Conduction and Selective Separation Materials

Solid-State Electrolyte Development and Ion Transport Mechanisms

The development of all-solid-state batteries is a critical step towards safer and more energy-dense storage solutions. This compound, particularly in its dilithium form (Li₂Pc), has emerged as a compelling material for solid-state electrolytes (SSEs).

Research has demonstrated that dithis compound exhibits high ionic conductivity, a crucial property for efficient battery performance. researchgate.net A study determined the specific ionic conductivities for a thin film of Li₂Pc dried at 160°C and for a pressed pellet of single crystals. The thin film showed conductivity on the order of mS/cm from -50 to +50°C, with a low activation energy of 0.063 eV. researchgate.net The pressed pellet exhibited conductivity in the order of 10⁻⁴ S/cm from 0 to +50°C, with an even lower activation energy of 0.038 eV. researchgate.net This low activation energy facilitates battery cycling even at temperatures as low as -20°C. researchgate.networldscientific.comworldscientific.com

The ion transport mechanism in crystalline Li₂Pc is understood to occur between the planes of the complex anions, parallel to the a-axis. researchgate.net This facilitated movement of lithium ions is a key factor in its high conductivity. In the broader context of solid-state electrolytes, ion transport can generally be categorized into vacancy and non-vacancy mechanisms, with lithium-ion conduction occurring through single-ion hopping or collective diffusion. xmu.edu.cn

Furthermore, the aromatic nature of phthalocyanine-based SSEs contributes to the stabilization of the battery cell against the formation of lithium metal dendrites, a common failure mechanism in lithium-ion batteries. researchgate.networldscientific.com When used as an interlayer, for instance with garnet-type cubic Li₇La₃Zr₂O₁₂ (LLZO) solid electrolytes, dithis compound effectively suppresses the high impedance at the electrode-electrolyte interface, thereby improving contact and reducing overpotential. researchgate.netchemrxiv.org The fast Li⁺ mobility and high dielectric constant of dithis compound enhance the kinetics of Li⁺ transport across this interface. researchgate.netchemrxiv.org

Ionic Conductivity and Activation Energy of Dithis compound
Form of Li₂PcTemperature Range (°C)Specific Ionic Conductivity (S/cm)Activation Energy (eV)
Thin Film (dried at 160°C)-50 to +50~mS/cm0.063
Pressed Pellet (single crystals)0 to +50~10⁻⁴0.038

Ion-Imprinted Polymers for Selective Lithium Ion Chelation

The selective extraction of lithium from various sources, such as desalination plant reverse osmosis waste, is of significant economic and environmental interest. Ion-imprinted polymers (IIPs) offer a highly selective method for capturing specific ions, and phthalocyanine derivatives have been successfully utilized in this application. mdpi.comnih.gov

A novel Li⁺-ion-imprinted polymer was developed using 2,9,16,23-tetra-(4-methacryloyloxyphenoxy) phthalocyanine as a functional monomer for lithium chelation. mdpi.com This technique combines the principles of ion imprinting and solid-phase extraction to selectively adsorb lithium ions. mdpi.comnih.gov The process involves creating template-specific recognition sites within a polymer matrix. In this case, lithium ions act as the template during the polymerization process.

The performance of this phthalocyanine-based IIP was systematically optimized. The adsorption data for Li⁺ on the polymer fit well with the Langmuir isotherm, indicating a monolayer adsorption process. mdpi.comnih.gov The maximum adsorption capacity (Qm) was determined to be 3.2 mg·g⁻¹. mdpi.comnih.gov

Optimal operating conditions for the highest efficiency of Li⁺ adsorption were identified as a pH of 8.49 and a temperature of 45.5 °C. mdpi.comnih.gov Regeneration studies showed that the IIP could be reused, with lithium recoveries of up to 80% after a cycle of adsorption and desorption. mdpi.comnih.gov When tested with spiked brine samples from desalination plant reverse osmosis waste, the recovery of lithium ranged from 62.8% to 71.53%. mdpi.comnih.gov

Performance of Phthalocyanine-Based Li⁺-Ion-Imprinted Polymer
ParameterValue
Maximum Adsorption Capacity (Qm)3.2 mg·g⁻¹
Optimal pH for Adsorption8.49
Optimal Temperature for Adsorption (°C)45.5
Lithium Recovery (after regeneration)Up to 80%
Lithium Recovery (from spiked brine)62.8% - 71.53%

Regulation of Lithium Ion Solvation and Transport in Electrolyte Systems

Dithis compound has been shown to play a role in modulating this solvation environment. In a Li-TFSI (lithium bis(trifluoromethanesulfonyl)imide) ionic liquid electrolyte, the presence of Li₂Pc reduces the solvation around the Li-ions. chemrxiv.org This desolvation effect is advantageous as it can lead to an increase in Li-ion mobility. chemrxiv.org By reducing the "drag" from solvent molecules, the lithium ions can move more freely through the electrolyte, enhancing ionic conductivity.

This ability to influence the solvation sphere and improve ion transport highlights another functional application of this compound in advanced electrolyte systems, contributing to the development of more efficient energy storage devices.

Future Research Directions and Emerging Paradigms in Lithium Phthalocyanine Science

Integration with Hybrid and Nanocomposite Material Systems

A significant frontier in lithium phthalocyanine (B1677752) research is its integration into hybrid and nanocomposite systems. The synergy between LiPc and other materials, particularly carbon nanostructures, has been shown to enhance desired properties and unlock new functionalities. bohrium.com Hybrid composites of phthalocyanines with carbonaceous materials often exhibit surprisingly superior catalytic and sensing responses. bohrium.com

The combination of phthalocyanines with conductive materials like carbon nanotubes (CNTs) or graphene improves the electrochemical response, signal amplification, and stability of devices such as biosensors. nih.govmdpi.com For instance, graphene's layered structure and large specific surface area can be used to disperse phthalocyanine molecules uniformly, which exposes more of the conjugated structure and greatly enhances the utilization of active sites for embedding lithium ions in batteries. rsc.org This approach addresses a key disadvantage of phthalocyanine compounds: their tendency to aggregate, which limits active site utilization. rsc.org

Research has demonstrated that composites of metal phthalocyanines and reduced graphene oxide (rGO) can serve as effective cathode materials in lithium-ion batteries, showing improved conductivity and high discharge capacities. researchgate.net Similarly, nanohybrids covalently linking phthalocyanines to graphene or CNTs are being explored for their optoelectronic properties, driven by electronic interactions between the photoexcited phthalocyanine and the carbon nanostructure. nih.gov Quantum chemical calculations have been employed to understand the mechanism of sensor response in phthalocyanine-carbon nanotube hybrids, revealing that interactions with gas molecules can alter the electronic structure of the composite, leading to a detectable change in electrical conductivity. mdpi.com

Future work in this area will likely focus on optimizing the interface and interactions between LiPc and the matrix material to further enhance performance in applications such as energy storage, catalysis, and sensing. bohrium.comresearchgate.net

Table 1: Properties of LiPc-Based Nanocomposites

Nanocomposite SystemMatrix MaterialKey Enhanced PropertiesPotential ApplicationsReference
TN-MPc@GNGrapheneIncreased active site utilization, higher specific capacity, faster charge transmissionAnode materials for Li-ion batteries rsc.org
rGO/FePcReduced Graphene OxideImproved conductivity, high discharge capacity, enhanced cycle lifeCathode materials for Li-ion batteries researchgate.net
Pc-CNT HybridsCarbon Nanotubes (CNTs)Enhanced electrochemical response, signal amplification, stabilityElectrochemical biosensors, gas sensors nih.govmdpi.commdpi.com
Pc/Graphene HybridsGrapheneCharge transfer, p-doping of graphene, work function tuningOptoelectronics, hole injection layers rsc.org

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling is becoming an indispensable tool for accelerating the discovery and design of new materials based on lithium phthalocyanine. Techniques such as Density Functional Theory (DFT) and Ab initio Molecular Dynamics (AIMD) allow researchers to predict molecular structures, electronic properties, and reaction mechanisms at the atomic level, guiding experimental efforts. rsc.orgnih.gov

DFT calculations have been extensively used to explore the potential of phthalocyanine-based materials in energy storage. For example, first-principles studies have investigated transition metal-decorated phthalocyanines as host materials for lithium polysulfides in Li-S batteries, identifying which metals provide the strongest anchoring and catalytic effects to mitigate the shuttle effect. nih.gov These calculations can determine binding energies and analyze electronic structures to understand the crucial TM–S (transition metal–sulfur) and Li–N (lithium–nitrogen) bonding interactions. nih.gov Similarly, DFT has been used to assess metal-free phthalocyanine as a potential inhibitor for the shuttle reaction by calculating the bound configurations between it and lithium polysulfides. researchgate.net

Beyond batteries, computational methods are being used to explore other applications. Molecular dynamics simulations have been employed to investigate tetramethyl ammonium (B1175870) this compound as a potential material for molecular hydrogen storage. osti.gov These simulations, using force fields derived from DFT calculations, can predict adsorption isotherms and identify the regions of strongest adsorption. osti.gov In the realm of electrocatalysis, DFT studies have been used to design FePc-based molecules with modulated electronic structures to improve the electrocatalytic nitrogen reduction reaction (eNRR). rsc.org

AIMD simulations provide insights into the thermodynamic stability of these structures under realistic operating conditions, which is crucial for predicting their durability in devices like Li-S batteries. rsc.orgnih.gov The combination of these theoretical methods provides a powerful framework for screening candidate materials and predicting their performance before undertaking complex and time-consuming synthesis. researchgate.netnih.gov

Table 2: Applications of Computational Modeling in LiPc Research

Computational MethodArea of StudyPredicted Properties/InsightsPotential ApplicationReference
Density Functional Theory (DFT)Li-S BatteriesBinding energies, electronic structure, catalytic activity for polysulfide conversionImproved cathode host materials rsc.orgnih.gov
DFT, Molecular Dynamics (MD)Hydrogen StorageMolecular structure, dimer conformation, H2 adsorption isothermsHydrogen storage materials osti.gov
Ab initio Molecular Dynamics (AIMD)Li-S BatteriesThermodynamic stability of catalyst structures at operating temperaturesDurable battery components rsc.orgnih.gov
DFTElectrocatalysis (NRR)Electronic structure modulation, catalytic activity, reaction overpotentialEfficient ammonia (B1221849) synthesis rsc.org
DFTLi-Ion ChannelsCrystalline structure, existence of ion-conducting channelsSolid electrolytes for Li-ion batteries acs.org

Exploration of Novel Polymorphic Forms and Their Functional Properties

This compound is known to exist in several crystalline phases, or polymorphs, with the α, β, and γ (also called x-phase) forms being the most studied. rsc.org These polymorphs exhibit distinct physical and chemical properties, making the exploration of novel forms and a deeper understanding of their structure-property relationships a critical area of research. rsc.org

The different polymorphs arise from variations in the molecular stacking in the solid state, which directly impacts their electronic and magnetic properties. rsc.org For instance, the α and β phases are reported to have ferromagnetic and antiferromagnetic properties, respectively. rsc.org A key distinction lies in their response to molecular oxygen. The γ-phase is uniquely sensitive to oxygen, a property that is exploited in sensing applications. rsc.orgrsc.org In contrast, the α-phase is insensitive to oxygen. rsc.orgrsc.org This difference is detectable via Electron Paramagnetic Resonance (EPR) spectroscopy, where the presence of oxygen causes a broadening of the EPR line of the γ-phase. rsc.org

Recent studies have refined the understanding of the stability of these polymorphs. It has been observed that the oxygen-sensitive γ-phase is not stable at elevated temperatures, transitioning to the insensitive α-phase at temperatures as low as 95 °C. rsc.orgrsc.org Above 150 °C, only the broad signal of the α-phase exists, rendering it useless as an oxygen sensor in that temperature range. rsc.orgrsc.org This thermal instability presents a significant challenge for certain applications and highlights the need for methods to stabilize the desired γ-phase or discover new, more stable, oxygen-sensitive polymorphs.

The synthesis process often yields a multi-phase composition of LiPc crystals in a single batch, making the selective synthesis of a pure polymorphic form a significant goal. rsc.org The discovery and characterization of new polymorphs, such as the tetragonal crystalline polymorph of a derivative, lithium octa-n-butoxy-naphthalocyanine (LiNc-BuO), continue to expand the landscape of these materials, revealing new structural conformations and magnetic properties. epa.gov Future research will focus on controlled synthesis methods to access pure, specific polymorphs and on discovering novel phases with enhanced or entirely new functional properties.

Table 3: Comparison of Known this compound Polymorphs

PolymorphKey PropertiesEPR Linewidth (ΔB1/2)Thermal StabilityReference
α-phaseFerromagnetic, insensitive to oxygen1-1.5 GStable at higher temperatures (forms from γ-phase at ≥ 95 °C) rsc.orgrsc.org
β-phaseAntiferromagnetic0.8-1 GConsidered a stable form rsc.org
γ-phase (x-phase)Sensitive to oxygen~0.01–0.6 GUnstable at and above 95 °C, transforms into α-phase rsc.orgrsc.org

Development of Multifunctional this compound Systems

The inherent versatility of the phthalocyanine macrocycle, which can chelate various metal ions and be chemically modified, makes it an excellent platform for developing multifunctional systems where a single agent can perform multiple tasks. buffalo.edu Emerging research is focused on designing LiPc-based systems that combine diagnostic and therapeutic functions (theranostics) or integrate sensing with other capabilities.

In the biomedical field, phthalocyanines are being developed for dual-modal imaging and therapy. nih.gov Their strong absorption in the near-infrared (NIR) region makes them suitable for both optical imaging and phototherapies like photothermal therapy (PTT) and photodynamic therapy (PDT). buffalo.edursc.org For example, nanoparticles loaded with iron(II) phthalocyanine have been designed for dual-modal photoacoustic (PA) and ultrasound (US) imaging, while also acting as a PTT agent that heats up under NIR laser irradiation to destroy cancer cells. nih.gov By integrating targeting moieties, such as aptamers, these nanoplatforms can be directed specifically to tumor tissues, enhancing therapeutic efficacy and diagnostic accuracy. nih.govrsc.org

The development of multifunctional nanoparticles that combine different imaging modalities—such as upconversion luminescence imaging, magnetic resonance (MR) imaging, and photoacoustic tomography (PAT)—with targeted photothermal therapy represents a sophisticated approach to cancer theranostics. rsc.org The goal is to use the imaging capabilities to guide and monitor the therapeutic process, ensuring selective destruction of cancer cells while minimizing harm to healthy tissue. rsc.orgnih.gov

Beyond medicine, the potential exists to create multifunctional systems for other advanced applications. For instance, the sensing properties of LiPc could be combined with its energy storage capabilities. A material could potentially monitor its state of charge or the presence of certain environmental analytes while functioning as a battery electrode. While still a nascent concept, the chemical tunability of the phthalocyanine structure provides a rich foundation for the future design of such integrated, multifunctional systems.

Table 4: Examples of Multifunctional Phthalocyanine-Based Systems

SystemFunctionsKey ComponentsApplicationReference
A-FP NPsDual-Modal Imaging (PA/US), Targeted Photothermal Therapy (PTT)Iron(II) phthalocyanine, PLGA, PFP, AS1411 AptamerBreast Cancer Theranostics nih.gov
HAIR NPsDual-Modal Imaging (FL/PA), Targeted Photothermal Therapy (PTT)Cyanine dye IR808, Hyaluronic Acid (HA)Cancer Theranostics nih.gov
MFNPsMultimodal Imaging (UCL/MR/PAT), Dual-Targeted Photothermal TherapyUpconversion NPs, Fe3O4 NPs, Prussian Blue NPs, Hyaluronic Acid (HA)Cancer Theranostics rsc.org
HSA-Pc NPsDual Phototherapy (PDT/PTT)Tetra(butylamino)phthalocyanine, Human Serum Albumin (HSA)Cancer Phototherapy rsc.org

Addressing Fundamental Challenges and Limitations in Current Research

Despite the significant promise of this compound, several fundamental challenges and limitations must be addressed to unlock its full potential. These challenges span synthesis, material stability, and a complete understanding of its structure-property relationships.

A primary challenge lies in the synthesis and purification of LiPc and its derivatives. nih.govmdpi.com The synthesis often results in a mixture of polymorphs, and achieving a pure, single-phase material can be difficult. rsc.org This lack of structural purity complicates the interpretation of experimental data and hinders the optimization of devices that rely on the specific properties of a single polymorph. Furthermore, the introduction of functional groups to tune properties can lead to complex purification procedures. nih.govmdpi.com

The stability of LiPc, particularly the functional γ-polymorph, is a significant limitation for applications requiring operation at elevated temperatures. rsc.orgrsc.org The transition of the oxygen-sensitive γ-phase to the insensitive α-phase at temperatures above 95°C severely restricts its use as a reusable high-temperature oxygen sensor. rsc.org Developing strategies to enhance the thermal stability of this phase is a critical research goal.

Finally, while computational models have provided significant insights, a complete feedback loop between theoretical prediction and experimental validation is still developing. Bridging this gap is essential for accelerating the rational design of new LiPc-based materials. A deeper understanding of the complex interplay between molecular structure, crystal packing, and emergent electronic and magnetic properties will be crucial for overcoming current limitations and guiding the next generation of LiPc research.

Q & A

Q. What are the recommended synthesis protocols for lithium phthalocyanine (LiPc) to ensure high purity and structural integrity?

To synthesize LiPc with high purity, researchers should employ recrystallization in anhydrous solvents (e.g., dimethylformamide) under inert atmospheres to prevent oxidation. Structural integrity can be verified using X-ray diffraction (XRD) to confirm monoclinic or tetragonal crystal phases and nuclear magnetic resonance (NMR) to assess ligand coordination . For iodinated derivatives (LiPcI), halogen doping under controlled stoichiometric ratios is critical to stabilize the tetragonal phase .

Q. How should researchers characterize the electronic structure of LiPc to confirm its semiconducting properties?

Key methods include:

  • UV-Vis spectroscopy : Measure the optical bandgap (e.g., LiPc’s 0.2 eV gap ).
  • Electrical conductivity measurements : Use four-probe DC conductivity tests across temperatures (1.5–300 K) to observe thermally activated hopping behavior .
  • Density functional theory (DFT) : Compare calculated band structures with experimental data to identify Mott-Hubbard gaps or polaron formation .

Q. What analytical techniques are essential for verifying the purity of LiPc samples?

  • Elemental analysis : Quantify Li, C, N, and halogens (for doped variants).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns.
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between experimental conductivity data and theoretical predictions in LiPc systems?

Discrepancies often arise from contact resistance or frequency-dependent effects. To address this:

  • Equivalent circuit modeling : Separate intrinsic conductivity (σdc) from contact contributions using RC circuit analogs .
  • Frequency-dependent AC analysis : Apply the overlapping large polaron tunneling (OLPT) model to fit σ(ω, T) data, accounting for polaron mobility and tunneling barriers (e.g., ωH ≈ 900 K for LiPc ).
  • Statistical validation : Use least-squares fitting to refine parameters like τ0 (relaxation time) and α0 (polaron coupling) .

Q. What experimental strategies can isolate intrinsic charge transport mechanisms from extrinsic factors (e.g., contact resistance) in LiPc measurements?

  • Cryogenic measurements : Perform AC conductivity tests below 20 K to minimize thermal noise and contact resistance effects .
  • High-frequency (>1 GHz) impedance spectroscopy : Suppress contact capacitance contributions .
  • Doping comparisons : Contrast LiPc (monoclinic) with LiPcI (tetragonal) to study how structural stacking (π-orbital overlap) enhances mobility .

Q. How does iodination alter the charge transport properties of LiPc, and how can these changes be systematically quantified?

Iodination increases σdc by ~4 orders of magnitude due to improved π-orbital overlap in the tetragonal phase. To quantify:

  • XRD structural analysis : Correlate stacking distances with conductivity .
  • Mobility calculations : Use σ = n·e·μ to derive carrier mobility (μ), where n is polaron density from Hall effect measurements .
  • Dielectric spectroscopy : Compare ε’ values (LiPc: ~6; LiPcI: ~20) to assess polarization effects .

Q. What methodologies are effective for resolving contradictions in temperature-dependent conductivity data for LiPc?

  • Multi-variable regression : Test competing models (e.g., variable-range hopping vs. Arrhenius behavior) using log σ vs. T<sup>−1/2</sup> or T<sup>−1/3</sup> plots .
  • Error propagation analysis : Quantify uncertainties in contact resistance (Rc) and sample geometry .
  • Cross-validation : Compare AC and DC conductivity datasets to identify systematic biases (e.g., inductance artifacts at high frequencies) .

Methodological Guidelines

  • Data reporting : Include raw conductivity datasets, fitting parameters, and error margins in supplementary materials to ensure reproducibility .
  • Peer validation : Pre-submit computational models to open-access repositories (e.g., Zenodo) for community verification .
  • Ethical considerations : Disclose all synthesis modifications and measurement limitations to avoid overinterpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.